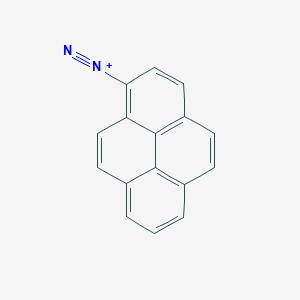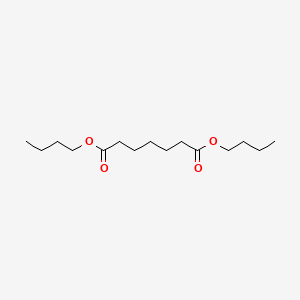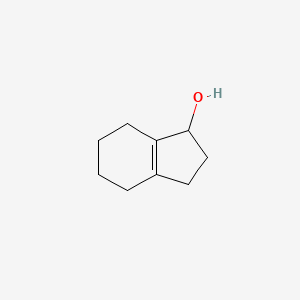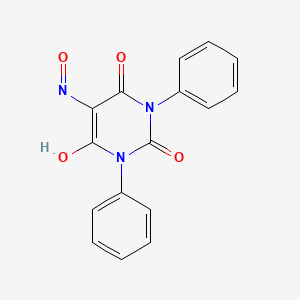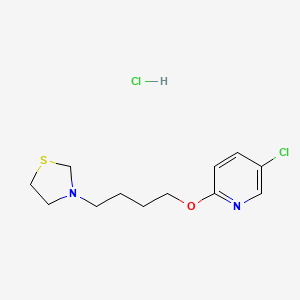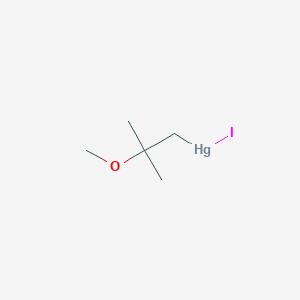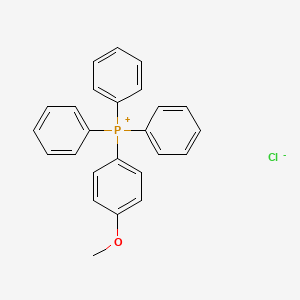
(4-Methoxyphenyl)(triphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyphenyl)(triphenyl)phosphanium chloride is an organophosphorus compound that features a phosphonium center bonded to a 4-methoxyphenyl group and three phenyl groups. This compound is of interest due to its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through the Wittig reaction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with 4-methoxybenzyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, yielding the desired phosphonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often purified through recrystallization or chromatography to ensure it meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Methoxyphenyl)(triphenyl)phosphanium chloride primarily undergoes substitution reactions. It is commonly used as a Wittig reagent, reacting with aldehydes and ketones to form alkenes.
Common Reagents and Conditions:
Wittig Reaction: This reaction involves the use of strong bases like butyl lithium to generate the ylide from the phosphonium salt. The ylide then reacts with carbonyl compounds to form alkenes.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form phosphine oxides under specific conditions.
Major Products:
Alkenes: The primary products of the Wittig reaction are alkenes, which are formed with high selectivity for the position of the double bond.
Chemistry:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds.
Catalysis: The compound can act as a ligand in various catalytic processes.
Biology and Medicine:
Drug Synthesis: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Material Science: The compound is used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The primary mechanism of action for (4-Methoxyphenyl)(triphenyl)phosphanium chloride is through the formation of ylides in the Wittig reaction. The phosphonium salt reacts with a strong base to form the ylide, which then attacks the carbonyl carbon of aldehydes or ketones. This results in the formation of a betaine intermediate, which subsequently decomposes to form the desired alkene and a phosphine oxide byproduct.
Vergleich Mit ähnlichen Verbindungen
- (Methoxymethyl)triphenylphosphonium chloride
- (4-Methoxybenzyl)triphenylphosphonium chloride
Comparison: While all these compounds are used in Wittig reactions, (4-Methoxyphenyl)(triphenyl)phosphanium chloride is unique due to the presence of the 4-methoxyphenyl group, which can influence the reactivity and selectivity of the ylide formed. This makes it particularly useful in synthesizing specific alkenes with desired substitution patterns.
Eigenschaften
CAS-Nummer |
51792-61-1 |
|---|---|
Molekularformel |
C25H22ClOP |
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H22OP.ClH/c1-26-21-17-19-25(20-18-21)27(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-20H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DDSVTCQZJDANCF-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





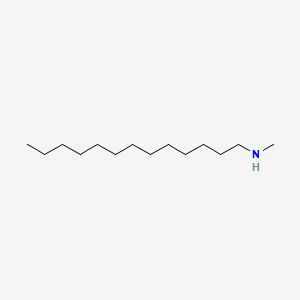

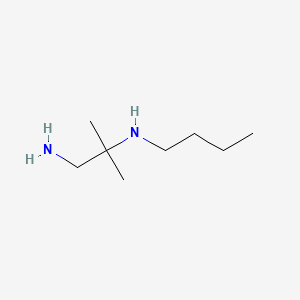
![5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one](/img/structure/B14660767.png)
